molecular formula C18H19NO3 B2414408 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide CAS No. 1396874-95-5

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide

Cat. No. B2414408
CAS RN: 1396874-95-5
M. Wt: 297.354
InChI Key: YAFUGPQMUCGCJF-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide, also known as HMA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HMA belongs to the class of compounds known as indenylamides, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

Research on similar N-substituted amides, such as N-methylacetamide, has focused on understanding the kinetics and mechanisms of amide hydrolysis in high-temperature water, which could be relevant for industrial and environmental chemistry applications. These studies explore the hydrolysis process, which involves breaking down amide bonds in the presence of water, a critical reaction in the degradation of various chemical compounds in natural and industrial processes. The insights from these studies could potentially apply to the hydrolysis behavior of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide under similar conditions (Duan, Dai, & Savage, 2010).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenols to form acetamide derivatives is crucial in the synthesis of antimalarial drugs and other pharmaceuticals. This process, explored using immobilized lipase, highlights the importance of selecting suitable acyl donors and optimizing reaction conditions for efficiency and selectivity. Given the structural similarities, this research may indicate potential routes for derivatizing or modifying N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide for pharmaceutical applications (Magadum & Yadav, 2018).

Infrared Spectrum Analysis for Chemical Characterization

The detailed analysis of the infrared (IR) spectrum of N-methylacetamide, including its amide I, II, and III band contributions, serves as a foundational study for understanding the IR spectral characteristics of similar compounds. Such analyses are essential for the identification and structural elucidation of chemical compounds, including N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide, in both research and industrial contexts (Ji et al., 2020).

Anticancer Activity of Related Compounds

The synthesis and investigation of the anticancer activity of compounds structurally related to N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide, such as 1H-inden-1-one substituted acetamide derivatives, highlight the potential of this compound class in medicinal chemistry. These studies demonstrate the relevance of specific structural motifs in modulating biological activity, suggesting possible research directions in the development of new therapeutic agents based on the structure of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide (Karaburun et al., 2018).

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(12-22-15-7-2-1-3-8-15)19-13-18(21)11-10-14-6-4-5-9-16(14)18/h1-9,21H,10-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFUGPQMUCGCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)COC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-phenoxyacetamide

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